
3-Chloro-N-(1-cyanocyclopropyl)-4-hydroxy-5-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-(1-cyanocyclopropyl)-4-hydroxy-5-methoxybenzamide, also known as CCPA, is a chemical compound that has been widely studied for its potential therapeutic applications. CCPA belongs to a class of compounds known as adenosine receptor agonists, which have been shown to have a range of effects on the central nervous system and other physiological systems. In
Wirkmechanismus
3-Chloro-N-(1-cyanocyclopropyl)-4-hydroxy-5-methoxybenzamide acts as an adenosine receptor agonist, specifically targeting the A1 and A3 adenosine receptors. Activation of these receptors has been shown to have a range of effects on the central nervous system and other physiological systems, including reducing inflammation, improving blood flow, and reducing anxiety and depression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing inflammation, improving cognitive function, reducing anxiety and depression, reducing blood pressure, and improving blood flow. These effects are mediated through the activation of the A1 and A3 adenosine receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Chloro-N-(1-cyanocyclopropyl)-4-hydroxy-5-methoxybenzamide in lab experiments is its specificity for the A1 and A3 adenosine receptors, which allows for more targeted and specific studies. However, one limitation is the potential for off-target effects, which can complicate interpretation of results.
Zukünftige Richtungen
There are many potential future directions for research on 3-Chloro-N-(1-cyanocyclopropyl)-4-hydroxy-5-methoxybenzamide, including further exploration of its therapeutic applications in cardiovascular diseases and neurological disorders, as well as its potential use in combination with other drugs. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound and its mechanism of action.
Synthesemethoden
The synthesis of 3-Chloro-N-(1-cyanocyclopropyl)-4-hydroxy-5-methoxybenzamide involves several steps, starting with the reaction of 4-hydroxy-3-methoxybenzaldehyde with ethyl cyanoacetate to form 3-cyano-4-hydroxy-5-methoxybenzylidene ethyl cyanoacetate. This compound is then reacted with chloroacetyl chloride to form 3-chloro-4-hydroxy-5-methoxybenzylidene ethyl cyanoacetate. The final step involves the reaction of this compound with cyclopropanamine to form this compound.
Wissenschaftliche Forschungsanwendungen
3-Chloro-N-(1-cyanocyclopropyl)-4-hydroxy-5-methoxybenzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and neurological disorders. Studies have shown that this compound has a range of effects on the central nervous system, including reducing inflammation, improving cognitive function, and reducing anxiety and depression. This compound has also been shown to have potential applications in the treatment of cardiovascular diseases, such as reducing blood pressure and improving blood flow.
Eigenschaften
IUPAC Name |
3-chloro-N-(1-cyanocyclopropyl)-4-hydroxy-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-18-9-5-7(4-8(13)10(9)16)11(17)15-12(6-14)2-3-12/h4-5,16H,2-3H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQJLSRASSXVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)NC2(CC2)C#N)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide](/img/structure/B2506398.png)


![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2506402.png)
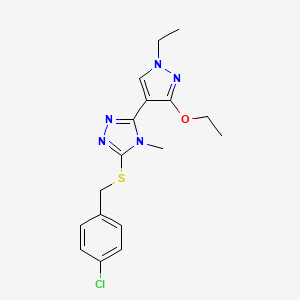
![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2506404.png)
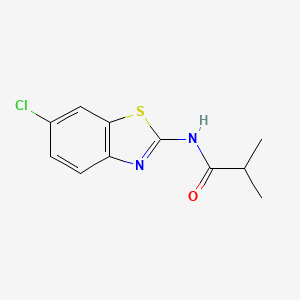
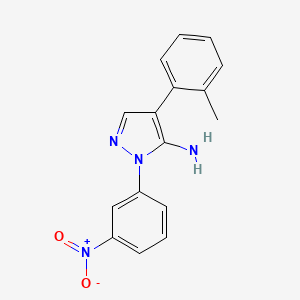
![methyl 6-oxo-3-phenyl-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-9-carboxylate](/img/structure/B2506411.png)
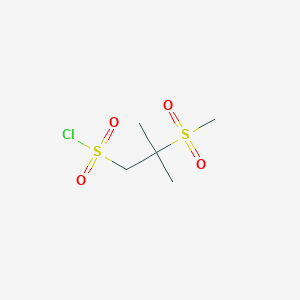
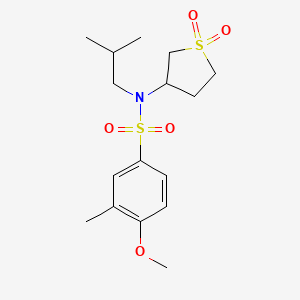
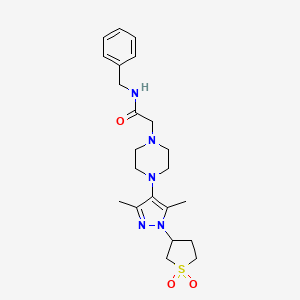
![N-(4-ethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2506418.png)